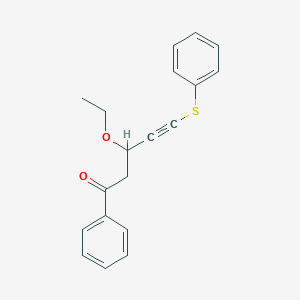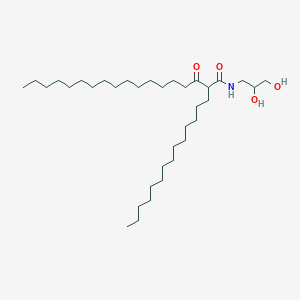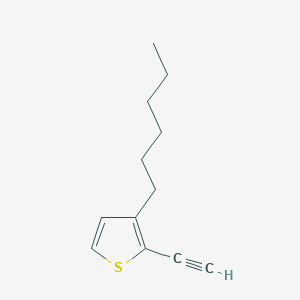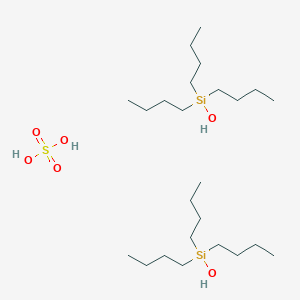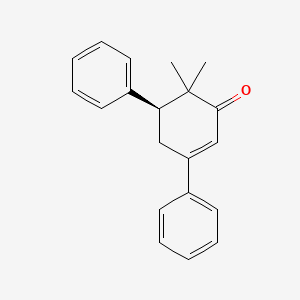
2,4-Dichloro-1-(2,2-dichloro-1-phenylethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-1-(2,2-dichloro-1-phenylethyl)benzene: is an organic compound with the molecular formula C14H10Cl4 It is a derivative of benzene, characterized by the presence of two chlorine atoms at the 2 and 4 positions and a 2,2-dichloro-1-phenylethyl group at the 1 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-(2,2-dichloro-1-phenylethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 1-phenylethylbenzene, where chlorine gas is used in the presence of a catalyst such as ferric chloride (FeCl3) to introduce chlorine atoms at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2,4-Dichloro-1-(2,2-dichloro-1-phenylethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove chlorine atoms or to modify the phenylethyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce quinones.
科学研究应用
2,4-Dichloro-1-(2,2-dichloro-1-phenylethyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用机制
The mechanism of action of 2,4-Dichloro-1-(2,2-dichloro-1-phenylethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, gene expression, and metabolic processes .
相似化合物的比较
Similar Compounds
2,4-Dichlorotoluene: Similar in structure but lacks the phenylethyl group.
2,4-Dichloro-1-nitrobenzene: Contains a nitro group instead of the phenylethyl group.
2,4-Dichloro-1-isopropoxybenzene: Contains an isopropoxy group instead of the phenylethyl group
Uniqueness
2,4-Dichloro-1-(2,2-dichloro-1-phenylethyl)benzene is unique due to the presence of the 2,2-dichloro-1-phenylethyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
198886-61-2 |
|---|---|
分子式 |
C14H10Cl4 |
分子量 |
320.0 g/mol |
IUPAC 名称 |
2,4-dichloro-1-(2,2-dichloro-1-phenylethyl)benzene |
InChI |
InChI=1S/C14H10Cl4/c15-10-6-7-11(12(16)8-10)13(14(17)18)9-4-2-1-3-5-9/h1-8,13-14H |
InChI 键 |
OFWDSTFDMGBMMY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=C(C=C(C=C2)Cl)Cl)C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


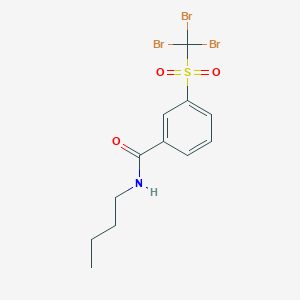
![2-(3-Pentoxythiophen-2-yl)-5-[5-[5-[5-(3-pentoxythiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B12569612.png)
![tert-butyl N-[1-oxo-3-(4-phenylphenyl)propan-2-yl]carbamate](/img/structure/B12569617.png)
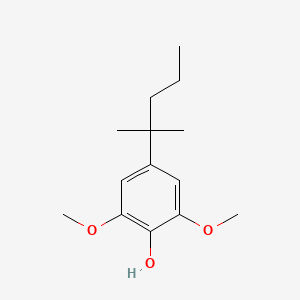
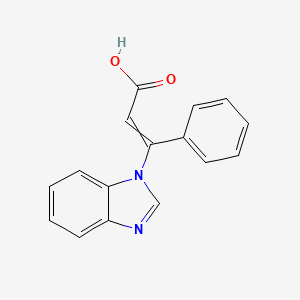
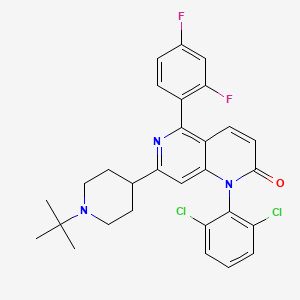
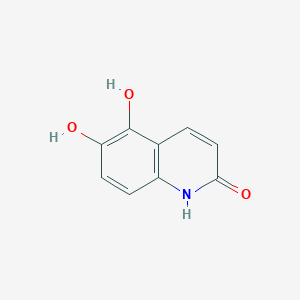

![7-(2-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B12569662.png)
